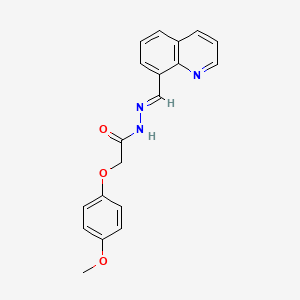

![molecular formula C18H18N2OS B5559630 4-(3,5-二甲基苯氧基)-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶](/img/structure/B5559630.png)

4-(3,5-二甲基苯氧基)-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidine derivatives are a broad class of compounds known for their wide range of biological activities, such as anticancer and antiviral properties. These derivatives are built on a heterocyclic aromatic structure similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This core structure is present in numerous natural compounds, from antibiotics to vitamins, and plays a crucial role in the synthesis of RNA and DNA bases (Kumar, Deep, & Narasimhan, 2019).

Synthesis Analysis

Pyrimidine derivatives are relatively straightforward to synthesize and exhibit diverse chemical and biological applications. Various synthetic methods have been developed to produce these compounds, including the fusion of pyrimidine rings with other heterocyclic systems to enhance their pharmacological potential (Rashid et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is a key factor in their biological activity. Structural modifications, such as the introduction of different substituents or the fusion with other heterocyclic rings, can significantly impact their pharmacological properties. For instance, fused pyrimidine derivatives have been shown to enhance anticancer potential against various human cancer cell lines (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a wide range of chemical reactions, enabling the synthesis of a variety of biologically active compounds. The reactivity of the pyrimidine ring can be exploited to introduce various functional groups, thereby altering the chemical properties and biological activity of the resultant compounds (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for the development of pharmaceutical formulations, as they affect the drug's bioavailability and stability (Yadav & Shah, 2022).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including their acidity, basicity, and reactivity towards various reagents, play a crucial role in their biological activity. Understanding these properties is essential for designing new compounds with desired biological effects (Niedzwicki, Kouni, Chu, & Cha, 1983).

科学研究应用

氢键和分子结构研究

研究探索了嘧啶化合物苯腙衍生物的氢键和分子结构。这些研究对于了解此类分子的化学和物理性质至关重要,可为新材料和药物的开发提供信息。通过 X 射线晶体学对晶体和分子结构的研究可深入了解这些化合物的分子内和分子间相互作用,为设计更高效和更具针对性的化学实体提供基础 (Beaton, Willey, & Drew, 1987)。

抗肿瘤活性

嘧啶衍生物的合成和抗肿瘤活性评价突出了这些化合物在药物应用中的潜力。例如,2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶对某些类型的癌症表现出显着的活性,强调了这些化合物在新化疗药物开发中的重要性 (Grivsky, Lee, Sigel, Duch, & Nichol, 1980)。

抗 HIV-1 活性

嘧啶-4(3H)-酮的新衍生物已合成并测试了其对人类免疫缺陷病毒 (HIV) 的活性,证明了这些化合物在抗病毒研究中的作用。这些化合物的开发可能导致 HIV/AIDS 的新治疗方法,展示了嘧啶衍生物在解决一系列传染病方面的多功能性 (Novikov, Ozerov, Sim, & Buckheit, 2004)。

抗真菌活性

具有抗真菌特性的噻吩并[2,3-d]嘧啶衍生物的创建说明了这些化合物在农业和医学中的潜力。这些化合物已针对其对各种真菌病原体的有效性进行了评估,表明它们在开发新的杀真菌剂以用于作物保护和治疗真菌感染方面很有用 (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989)。

杀虫和抗菌潜力

已研究了嘧啶连接的杂环化合物杀虫和抗菌潜力。这些研究对于发现可作为杀虫剂或抗生素的新化合物至关重要,可解决对昆虫抗性和细菌感染日益增长的担忧 (Deohate & Palaspagar, 2020)。

作用机制

CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

安全和危害

未来方向

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

4-(3,5-dimethylphenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-11-7-12(2)9-13(8-11)21-17-16-14-5-3-4-6-15(14)22-18(16)20-10-19-17/h7-10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWQDDQHTPTQFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethylphenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

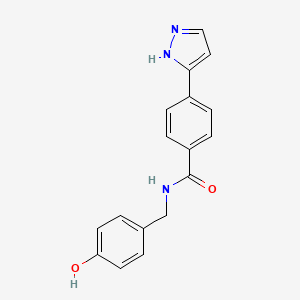

![N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5559548.png)

![N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5559564.png)

![4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)

![2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5559577.png)

![methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5559585.png)

![(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5559592.png)

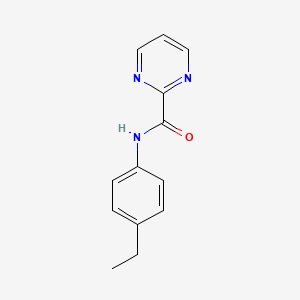

![3-isobutyl-1-methyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5559602.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5559619.png)

![2-phenyl-6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5559632.png)

![4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol](/img/structure/B5559644.png)

![4-[(methylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5559656.png)